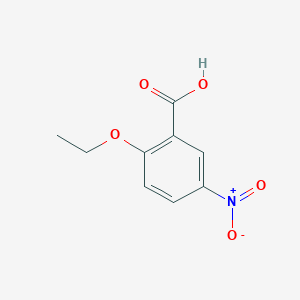

2-Ethoxy-5-nitrobenzoic acid

Description

Contextual Significance in Synthetic Organic Chemistry

The primary significance of 2-ethoxy-5-nitrobenzoic acid lies in its role as a precursor in multi-step syntheses. Organic chemists utilize it as a starting material or intermediate to construct more elaborate molecular architectures. synhet.com The typical synthetic route to produce this compound involves the nitration of 2-ethoxybenzoic acid.

One of the key transformations this compound undergoes is the reduction of its nitro group to an amine (-NH2). This reaction converts it into 4-amino-2-ethoxybenzoic acid, a related and highly useful intermediate. This amino derivative is a critical component in the synthesis of various pharmaceutical agents. For instance, derivatives are used in the preparation of molecules with antiemetic (anti-nausea) and gastroprokinetic (improving gastrointestinal motility) activities, such as Cinitapride (B124281). chemicalbook.com

Furthermore, the synthesis of its precursor, 2-ethoxybenzoic acid, is a well-established process, often starting from methyl salicylate (B1505791) and diethyl sulfate. chemicalbook.com The reliability of this foundational chemistry ensures a steady supply of 2-ethoxybenzoic acid for subsequent nitration and use in various research and development applications. chemicalbook.com

Table 2: Illustrative Synthesis of the Precursor, 2-Ethoxybenzoic Acid

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| 1 | Methyl Salicylate, Diethyl Sulfate, Potassium Hydroxide (B78521) (KOH), Ethanol (B145695) | Reaction at 15°C for approximately 6 hours. chemicalbook.com | Ethylation of the hydroxyl group on methyl salicylate. |

| 2 | Sodium Hydroxide (NaOH), Water | Heating at 65°C for 6 hours. chemicalbook.com | Hydrolysis of the methyl ester to a carboxylate salt. |

| 3 | Hydrochloric Acid (HCl) | Cooled solution, pH adjusted to 4.5. chemicalbook.com | Acidification to produce the final 2-ethoxybenzoic acid product. |

Historical Perspectives on its Academic Investigation and Initial Discoveries

The academic investigation into substituted benzoic acids dates back to early systematic studies in organic chemistry. While detailed records of the very first synthesis of this compound are not widely documented in modern databases, early 20th-century chemical literature provides context for its discovery.

References point to work by Chattaway published in the Journal of the Chemical Society in 1926, which is associated with this compound. molaid.com This places its origins within a period of extensive exploration into the reactions of aromatic compounds, particularly nitration and the effects of various substituent groups on the benzene (B151609) ring.

The historical development of related compounds, such as the pharmaceutical agent Sildenafil, further highlights the long-standing importance of the chemistry involved. The commercial synthesis route for Sildenafil involves the reaction of 2-ethoxybenzoic acid, the direct precursor to this compound. drugfuture.com Case histories on this process detail the challenges and chemical strategies involved in manipulating the 2-ethoxybenzoic acid core, underscoring the deep-rooted academic and industrial interest in this class of molecules. erowid.org The synthesis of its derivatives for potential use as serotonin-4 receptor agonists also emerged in the late 20th century, building upon this foundational chemical knowledge. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-8-4-3-6(10(13)14)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKKMLOKFZITPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis Pathways

Regioselectivity is critical in the synthesis of 2-Ethoxy-5-nitrobenzoic acid to ensure the correct placement of the ethoxy, nitro, and carboxylic acid groups at the 2, 5, and 1 positions, respectively. The synthetic design often hinges on the directing effects of the substituents already present on the aromatic ring.

Nucleophilic aromatic substitution (SNAr) serves as a viable pathway for introducing the ethoxy group onto a pre-functionalized aromatic ring. This reaction mechanism is contingent on the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group (e.g., a halogen). nih.gov The electron-withdrawing group is essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. nih.govyoutube.com

In a potential synthesis of this compound, a precursor like 2-chloro-5-nitrobenzoic acid could be reacted with sodium ethoxide. The nitro group at the para position to the chlorine atom strongly activates the ring for nucleophilic attack by the ethoxide ion. This strategy has been demonstrated in analogous reactions, such as the conversion of 2-chloro-5-nitrobenzoic acid to 2-hydroxy-5-nitrobenzoic acid using aqueous potassium hydroxide (B78521), which proceeds with high conversion rates. researchgate.net The reaction mechanism involves the initial attack of the nucleophile, formation of the stabilized Meisenheimer intermediate, and subsequent departure of the leaving group. youtube.com

The introduction of the nitro group at the 5-position is typically achieved through an electrophilic aromatic substitution reaction, specifically nitration. The starting material for this step is often 2-ethoxybenzoic acid. The ethoxy group (an alkoxy group) and the carboxylic acid group are both substituents that influence the regiochemical outcome of the nitration.

The ethoxy group is a powerful ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. In this case, the activating ethoxy group dictates the position of nitration. The nitro group is directed to the positions ortho and para to the ethoxy group (positions 3 and 5). Due to steric hindrance from the adjacent carboxylic acid group at the 2-position, the substitution occurs predominantly at the para-position (position 5).

A common method for the nitration of analogous compounds like salicylic (B10762653) acid involves using nitric acid in a solvent such as acetic acid. nbinno.com This approach can be adapted for the nitration of 2-ethoxybenzoic acid to yield this compound.

Many synthetic routes utilize an ester of the target molecule, such as methyl or ethyl 2-ethoxy-5-nitrobenzoate, which can protect the carboxylic acid functionality during other reaction steps. The final step in such a sequence is the hydrolysis of the ester to yield the desired carboxylic acid.

This transformation can be accomplished through either acidic or basic hydrolysis. ncert.nic.in Basic hydrolysis, or saponification, is frequently employed. For instance, methyl 4-amino-2-ethoxy-5-nitrobenzoate has been successfully hydrolyzed to 4-amino-2-ethoxy-5-nitrobenzoic acid by refluxing with aqueous sodium hydroxide, followed by neutralization with acetic acid. prepchem.com A similar process involving the alkaline hydrolysis of an ethoxylated product with sodium hydroxide in ethanol (B145695), followed by acidification, is also a documented method for producing 2-ethoxybenzoic acid derivatives. google.com

The general procedure involves heating the ester with a base like sodium hydroxide or potassium hydroxide, which attacks the carbonyl carbon of the ester. This is followed by an acidification step to protonate the resulting carboxylate salt, precipitating the final carboxylic acid product. ncert.nic.inchemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 4-amino-2-ethoxy-5-nitrobenzoate | Sodium hydroxide, Water; Acetic acid | Reflux for 30 minutes, then neutralization | 4-amino-2-ethoxy-5-nitrobenzoic acid | 66.6% | prepchem.com |

The carboxylic acid group can also be formed through the oxidation of a precursor functional group, such as a primary alcohol or an aldehyde. For example, if a synthetic route produced 2-ethoxy-5-nitrobenzyl alcohol or 2-ethoxy-5-nitrobenzaldehyde, these intermediates could be oxidized to form the target this compound.

Standard oxidizing agents for converting a primary alcohol or an aldehyde to a carboxylic acid include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and chromic oxide (CrO₃). ncert.nic.in Another relevant method is the oxidation of an alkyl group on the aromatic ring. For instance, a methyl group can be oxidized to a carboxylic acid. The Etard reaction, using chromyl chloride, is a well-known method for oxidizing substituted toluenes. ncert.nic.in Therefore, if 2-ethoxy-5-nitrotoluene were available, it could potentially be oxidized to this compound.

Mechanistic Investigations of Synthesis Reactions

Understanding the mechanisms of the synthetic reactions is crucial for optimizing conditions and improving yields. This involves studying the reaction kinetics and the thermodynamic profile of each step.

While specific, detailed kinetic and thermodynamic data for the synthesis of this compound are not extensively published, the general principles governing the key reaction types are well-established.

Nucleophilic Aromatic Substitution (SNAr): The rate of an SNAr reaction is highly dependent on the stability of the Meisenheimer complex intermediate. The presence of the strong electron-withdrawing nitro group is thermodynamically favorable as it delocalizes the negative charge, lowering the activation energy of the first, typically rate-determining, step. The reaction kinetics are influenced by the concentration of both the aromatic substrate and the nucleophile.

Nitration: The kinetics of electrophilic aromatic nitration generally depend on the formation of the electrophile, the nitronium ion (NO₂⁺), from nitric acid and a catalyst like sulfuric acid. The subsequent attack on the activated aromatic ring is usually fast. The reaction is exothermic, but often requires initial heating to overcome the activation energy barrier.

Ester Hydrolysis: Base-catalyzed hydrolysis (saponification) is typically a second-order reaction, with the rate being proportional to the concentrations of both the ester and the hydroxide ion. The reaction is essentially irreversible because the final carboxylate ion is resonance-stabilized and resistant to nucleophilic attack by the alcohol. Acid-catalyzed hydrolysis is a reversible equilibrium process.

Intermediate Identification and Characterization

The mechanism of nitration for 2-ethoxybenzoic acid proceeds through a well-established electrophilic aromatic substitution pathway involving distinct intermediates. The key reactive species is the nitronium ion (NO₂⁺), formed by the reaction of nitric acid and sulfuric acid.

The primary intermediate formed during the reaction is a resonance-stabilized carbocation known as an arenium ion or a sigma (σ) complex. nih.gov This intermediate is generated when the π-electron system of the 2-ethoxybenzoic acid ring attacks the nitronium ion. nih.gov For the formation of this compound, the attack occurs at the C5 position, leading to a sigma complex where the positive charge is delocalized across the C2, C4, and C6 positions of the ring. The resonance structures of this intermediate are particularly stabilized by the lone pair of electrons on the oxygen of the ethoxy group at C2.

The identification and characterization of such transient intermediates are typically performed using a combination of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the structure of the intermediates and the final product. For the sigma complex, the presence of an sp³-hybridized carbon in the aromatic ring would lead to a characteristic upfield shift in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The introduction of the nitro group can be confirmed by the appearance of characteristic strong asymmetric and symmetric stretching bands, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and can help in confirming its identity.

In a typical laboratory setting, the reaction progress is often monitored by Thin Layer Chromatography (TLC) , which allows for the separation of the starting material, product, and any potential byproducts based on their polarity. stmarys-ca.edu

Green Chemistry Approaches and Sustainable Synthetic Practices

Traditional nitration methods using concentrated sulfuric and nitric acids are effective but pose significant environmental and safety concerns due to their corrosive nature and the generation of hazardous acidic waste. frontiersin.org In line with the principles of green chemistry, research has focused on developing more sustainable synthetic routes for the nitration of aromatic compounds.

Solvent-Free Reaction Methodologies

One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents. Several solvent-free or solvent-minimized approaches to nitration have been developed:

Aqueous Nitration: Research has shown that nitration can be carried out in an aqueous medium using dilute nitric acid, sometimes in the presence of a surfactant like sodium dodecylsulfate. researchgate.net This method avoids the use of corrosive concentrated sulfuric acid and organic solvents, with water being the only solvent.

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate the rate of reaction, often leading to higher yields in shorter reaction times and with reduced energy consumption. For the synthesis of the related 2-Hydroxy-5-nitrobenzoic acid, a method using ceric ammonium (B1175870) nitrate (B79036) with a phase transfer catalyst under microwave irradiation has been reported. nbinno.com

Continuous Flow Nitration: Continuous flow microreactors offer improved heat and mass transfer, allowing for better control over reaction conditions. This can lead to higher yields, better selectivity, and enhanced safety, especially for highly exothermic reactions like nitration. nbinno.com

These methodologies represent a significant step towards making the synthesis of nitroaromatic compounds, including this compound, more environmentally benign.

Atom Economy Considerations in Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage.

For the synthesis of this compound from 2-ethoxybenzoic acid and nitric acid, the balanced chemical equation is:

C₉H₁₀O₃ + HNO₃ → C₉H₉NO₅ + H₂O

To calculate the atom economy, we consider the molecular weights of the reactants and the desired product.

| Compound | Formula | Molecular Weight ( g/mol ) |

| 2-Ethoxybenzoic acid | C₉H₁₀O₃ | 166.17 |

| Nitric acid | HNO₃ | 63.01 |

| Total Reactants | 229.18 | |

| This compound | C₉H₉NO₅ | 211.17 |

The percent atom economy is calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

% Atom Economy = (211.17 / 229.18) x 100 ≈ 92.14%

This calculation reveals a high atom economy for the nitration reaction itself. The only byproduct is water, which is environmentally benign. However, it's important to note that this calculation does not account for the sulfuric acid used as a catalyst, nor any solvents used in the reaction or purification steps. A full life-cycle assessment would consider these factors to provide a more comprehensive view of the process's green credentials.

Derivatization Strategies and Analog Synthesis

Synthesis of Substituted Nitrobenzoic Acid Derivatives

The synthesis of 2-ethoxy-5-nitrobenzoic acid itself is typically achieved through the nitration of 2-ethoxybenzoic acid. This electrophilic aromatic substitution is generally carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions to ensure regioselectivity and prevent over-nitration.

Further derivatization can lead to other substituted nitrobenzoic acids. For instance, the introduction of an amino group at the 4-position yields 4-amino-2-ethoxy-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. One patented method for a related compound involves the oxidation of an N-acetylated methylphenyl precursor using potassium permanganate (B83412) to form the carboxylic acid moiety, followed by hydrolysis to expose the amino group.

| Starting Material | Reagents | Product | Ref. |

| 2-Ethoxybenzoic acid | HNO₃, H₂SO₄ | This compound | |

| N-(5-ethoxy-2-methyl-4-nitrophenyl)acetamide | 1. KMnO₄ 2. Hydrolysis | 4-Amino-2-ethoxy-5-nitrobenzoic acid | |

| 2-nitro-4-hydroxybenzoic acid | Ethyl bromide, K₂CO₃, DMF | 4-Ethoxy-2-nitrobenzoic acid |

Formation of Amides and Esters

The carboxylic acid group of this compound is readily converted into esters and amides, which are common functionalities in biologically active molecules.

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, yields the corresponding ester. For example, reaction with methanol (B129727) or ethanol (B145695) would produce methyl 2-ethoxy-5-nitrobenzoate or ethyl 2-ethoxy-5-nitrobenzoate, respectively.

Amide Formation: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. This often requires the activation of the carboxylic acid, for example, by converting it into an acid chloride using reagents like thionyl chloride or oxalyl chloride. google.com Alternatively, coupling agents can be used. A notable application is in the synthesis of cinitapride (B124281), a gastroprokinetic agent. The synthesis involves the condensation of 4-amino-2-ethoxy-5-nitrobenzoic acid with 4-amino-1-(3-cyclohexen-1-yl-methyl)-piperidine, often using ethyl chloroformate and a base like triethylamine. niscpr.res.inasianpubs.org

| Reaction Type | Reagents | Product Type | Example Application | Ref. |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Methyl 2-ethoxy-5-nitrobenzoate | chemicalbook.com |

| Amide Formation | Amine, Coupling Agent (e.g., Ethyl Chloroformate, Et₃N) | Amide | Cinitapride Synthesis | niscpr.res.inasianpubs.org |

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group on the aromatic ring to an amino group is a crucial transformation, yielding 2-ethoxy-5-aminobenzoic acid. This amino derivative is a key precursor for the synthesis of various heterocyclic systems and other complex molecules.

Several reducing agents can be employed for this purpose:

Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (II) chloride (SnCl₂) in hydrochloric acid, or iron filings in acidic solution.

Sodium Dithionite (B78146): Sodium dithionite (Na₂S₂O₄) is another effective and reliable reagent for the reduction of aromatic nitro groups. stackexchange.com

Sodium Borohydride (B1222165)/Ferric Chloride: A combination of sodium borohydride (NaBH₄) and ferric chloride (FeCl₂) has been shown to selectively reduce nitro groups in the presence of other reducible functionalities like esters. d-nb.info

The resulting 2-ethoxy-5-aminobenzoic acid, also known as 5-amino-2-ethoxybenzoic acid, opens up further avenues for derivatization, particularly through reactions involving the newly formed amino group.

| Reducing Agent | Conditions | Product | Ref. |

| H₂ / Pd-C | Hydrogen pressure | 2-Ethoxy-5-aminobenzoic acid | |

| SnCl₂ / HCl | Acidic medium | 2-Ethoxy-5-aminobenzoic acid | |

| Iron / HCl | Acidic medium | 2-Ethoxy-5-aminobenzoic acid | |

| Na₂S₂O₄ | Aqueous/Organic solvent | 2-Ethoxy-5-aminobenzoic acid | stackexchange.com |

Introduction of Diverse Substituents onto the Aromatic Ring

Beyond the primary functional groups, further substituents can be introduced onto the aromatic ring to modulate the molecule's properties. The existing ethoxy and nitro groups direct the position of subsequent electrophilic substitution reactions. However, nucleophilic aromatic substitution is also a viable strategy. The ethoxy group, for instance, can potentially undergo nucleophilic substitution reactions, allowing it to be replaced by other nucleophiles like halides or amines under specific conditions.

A more common strategy involves using a precursor that already contains the desired substitution pattern. For example, the synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid introduces a new amino substituent onto the ring system, significantly altering its chemical reactivity and potential biological interactions.

Incorporation into Complex Heterocyclic Systems

Derivatives of this compound are valuable building blocks for constructing more complex heterocyclic structures, which are prevalent in many pharmaceutical agents.

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. The synthesis of benzimidazole (B57391) derivatives from this compound typically involves the reduction of the nitro group to an amine, followed by cyclization. For example, the diamino derivative of the cinitapride precursor, 4,5-diamino-N-(1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl)-2-ethoxybenzamide, can be synthesized by reducing the corresponding nitro compound. This diamine can then undergo diazotization and heteroaromatization to form a benzotriazole (B28993) ring, a related heterocyclic system. niscpr.res.in

The general synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. rjlbpcs.com Therefore, derivatives of 2-ethoxy-5-diaminobenzene, obtained from the reduction of 2-ethoxy-5-nitroaniline (B94399) (which can be derived from this compound via decarboxylation or other synthetic routes), can be condensed with various reagents to form the benzimidazole core. Research has shown that benzimidazole derivatives prepared from 4-amino-2-ethoxy-5-nitrobenzoic acid exhibit promising biological activities.

Benzodiazepines are another important class of heterocyclic compounds, widely known for their therapeutic applications. The synthesis of benzodiazepine (B76468) analogues can also start from derivatives of this compound.

A documented approach involves the synthesis of 1,5-diazepine derivatives of cinitapride. asianpubs.org This is achieved through the cyclocondensation of an ortho-phenylenediamine derivative of cinitapride with 1,3-diaryl-2-propen-1-ones (chalcones) in an acidic medium. The required ortho-phenylenediamine precursor is obtained by the reduction of the nitro group in a cinitapride analogue. asianpubs.org Generally, the synthesis of 1,5-benzodiazepines involves the reaction of o-phenylenediamines with ketones, β-dicarbonyl compounds, or α,β-unsaturated carbonyl compounds. asianpubs.orgnih.gov The core 2-ethoxybenzoic acid structure is retained within these larger, more complex therapeutic analogues.

Other Nitrogen-Containing Heterocycle Formation

Beyond commonly synthesized heterocycles, the foundational structure of this compound and its derivatives, particularly 4-amino-2-ethoxy-5-nitrobenzoic acid, serves as a key building block for other significant nitrogen-containing heterocyclic systems. These include quinoxalines and benzodiazepines, which are prominent in pharmaceutical applications.

The synthesis of quinoxaline (B1680401) derivatives, a class of bicyclic heterocycles containing a benzene (B151609) ring fused to a pyrazine (B50134) ring, often involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. acgpubs.org The amino derivatives of this compound can serve as the diamine precursor after reduction of the nitro group and introduction of a second amino group. For instance, the reaction of substituted 1,2-diaminobenzenes with phenacyl bromide, catalyzed by pyridine, yields quinoxalines in good yields (85-92%). acgpubs.org Furthermore, quinoxaline-2-carboxylate 1,4-dioxides have been synthesized and evaluated for their biological activities. nih.gov The synthesis of these N-oxides can be achieved through several methods, including the Beirut reaction, which involves the reaction of benzofuroxans with β-keto esters or other active methylene (B1212753) compounds. nih.gov The substituents on the benzene ring significantly influence the biological activity of the resulting quinoxaline derivatives. nih.gov

Benzodiazepines , a class of seven-membered heterocycles fused to a benzene ring, are another important class of compounds accessible from this compound precursors. The synthesis of 1,5-benzodiazepines can be achieved through the cyclocondensation of o-phenylenediamine derivatives with ketones or chalcones. asianpubs.orgijtsrd.com In one study, 2,4-disubstituted 2,3-dihydro-1,5-benzodiazepine analogues of the gastroprokinetic agent cinitapride were prepared. asianpubs.org This synthesis started from a cinitapride derivative, which itself is synthesized from 4-amino-2-ethoxy-5-nitrobenzoic acid, that was converted into a diamine and then reacted with various 1,3-diaryl-2-propen-1-ones (chalcones) in an acidic medium to yield the corresponding diazepine (B8756704) derivatives in 65-74% yields. asianpubs.org Similarly, 1,4-benzodiazepine-2,5-diones have been synthesized via a multi-step process starting from a substituted 2-nitrobenzoic acid, which undergoes a Ugi four-component condensation followed by reductive cyclization. researchgate.net

The following table summarizes the synthesis of various benzodiazepine derivatives.

| Starting Material Class | Reagent | Product Class | Catalyst/Conditions | Yield (%) | Ref |

|---|---|---|---|---|---|

| Cinitapride Diamine Derivative | 1,3-Diaryl-2-propen-1-ones (Chalcones) | 2,4-Disubstituted 2,3-dihydro-1,5-benzodiazepines | Trifluoroacetic acid, ambient temperature | 65-74 | asianpubs.org |

| o-Phenylenediamines | Ketones | 1,5-Benzodiazepines | Sulfamic acid, p-nitrobenzoic acid, or Lewis acids (e.g., InBr₃, Ga(OTf)₃) | Good to Excellent | ijtsrd.com |

| 4-Chloro-2-nitrobenzoic acid | Aldehydes, cyclohexyl isocyanide, α-amino esters | 1,4-Benzodiazepine-2,5-diones | Ugi reaction followed by reductive cyclization | Not specified | researchgate.net |

Polycyclic Heterocycle and Peptidomimetic Synthesis

The strategic functionalization of this compound also paves the way for the assembly of more complex polycyclic heterocyclic systems and peptidomimetics, which mimic the structure and function of peptides.

Polycyclic Heterocycle Synthesis involves the construction of fused ring systems where the benzoic acid derivative forms the core of one of the rings. An example is the synthesis of pyrrolo[1,2-a]quinoxalines, which are being investigated as potent inhibitors of human protein kinase CK2. conicet.gov.ar The synthesis can start from a substituted aminophenylpyrrole which is then acylated and cyclized. For instance, 1-(2-amino-4-bromophenyl)pyrrole can be reacted with ethyl chlorooxoacetate, and the resulting amido-ester is cyclized using phosphorus oxychloride to form the ethyl 7-bromopyrrolo[1,2-a]quinoxaline-4-carboxylate core structure. conicet.gov.ar This bromo-substituted scaffold can then be further functionalized using palladium-catalyzed cross-coupling reactions to introduce diverse substituents. conicet.gov.ar Another class, pyrrolo nih.govCurrent time information in Bangalore, IN.benzodiazepines (PBDs), are synthesized from substituted 2-nitrobenzoic acids which are coupled with a pyrrolidine (B122466) derivative, followed by reduction and cyclization. nih.gov

The table below illustrates a synthetic route toward a key intermediate for pyrrolo[1,2-a]quinoxaline (B1220188) derivatives.

| Precursor | Reagent | Intermediate | Reagent | Product | Ref |

|---|

Peptidomimetic Synthesis often utilizes rigid heterocyclic scaffolds to mimic peptide secondary structures like β-turns. Nitro-substituted benzoic acids, such as 2-fluoro-5-nitrobenzoic acid, are employed in the synthesis of cyclic peptidomimetics. google.com The general strategy involves the synthesis of a linear peptide chain, often on a solid support, followed by an intramolecular nucleophilic aromatic substitution (SNAr) reaction to form a macrocycle. escholarship.org For example, a resin-bound tripeptide can be reacted with 2-fluoro-3-iodo-5-nitrobenzoyl chloride. Subsequent removal of an orthogonal protecting group from a side chain (e.g., from a serine residue) allows for an intramolecular SNAr macrocyclization, where the nucleophilic side chain displaces the fluorine atom on the nitroaromatic ring. escholarship.org This approach leads to the formation of conformationally constrained macrocyclic peptidomimetics that can effectively mimic the spatial arrangement of amino acid side chains in a native peptide. google.comescholarship.org

Despite a comprehensive search for spectroscopic and crystallographic research methodologies pertaining specifically to the chemical compound “this compound,” no publicly available experimental data for its Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, or Raman spectroscopy could be located.

Efforts to find detailed research findings, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), FT-IR, and Raman spectra, in peer-reviewed literature and chemical databases were unsuccessful. The search results consistently provided information on analogous compounds, such as 2-hydroxy-5-nitrobenzoic acid, 2-methoxy-5-nitrobenzoic acid, or other derivatives, but not for the specific ethoxy-substituted compound requested.

Consequently, the generation of an article with the specified detailed outline, data tables, and in-depth analysis for this compound is not possible at this time due to the absence of the necessary scientific data in the accessible domain.

Spectroscopic and Crystallographic Research Methodologies

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suitable for analyzing polar and thermally labile molecules like 2-Ethoxy-5-nitrobenzoic acid. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound (C9H9NO5), with a molecular weight of 211.17 g/mol , one would expect to observe ions corresponding to the protonated molecule [M+H]+ at an m/z of approximately 212.18 or the deprotonated molecule [M-H]- at an m/z of around 210.16 in high-resolution mass spectrometry. The choice of positive or negative ion mode would depend on the experimental conditions and the desire to stabilize either the protonated or deprotonated species.

Further fragmentation of the parent ion in the mass spectrometer (MS/MS) can provide valuable structural information. For instance, the fragmentation of the [M-H]- ion of a related compound, 2-hydroxy-5-nitrobenzoic acid, has been studied, and similar fragmentation pathways could be anticipated for this compound. Common fragmentation patterns for nitroaromatic carboxylic acids include the loss of small neutral molecules such as water (H2O), carbon monoxide (CO), and carbon dioxide (CO2), as well as cleavage of the ethoxy group.

A hypothetical fragmentation of the [M-H]- ion of this compound might involve the following steps:

Loss of CO2 (44 Da) from the carboxylate group.

Loss of the ethyl group (C2H5, 29 Da) or ethylene (B1197577) (C2H4, 28 Da) from the ethoxy substituent.

Loss of the nitro group (NO2, 46 Da).

The exact fragmentation pattern would need to be determined experimentally, but analysis of these fragments would help to confirm the structure of the parent molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization to a more volatile ester form, such as the ethyl ester, might be necessary for successful GC-MS analysis.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

For instance, the GC-MS analysis of a structurally similar compound, 2-Chloro-5-nitrobenzoic acid, shows a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that aids in its identification. Similarly, if this compound were analyzed by GC-MS (likely after derivatization), one would expect to see a molecular ion peak and fragment ions resulting from the loss of the ethoxy group, the nitro group, and the carboxylic acid moiety.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction Studies

Single Crystal X-ray Diffraction (SC-XRD) provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and conformational details. To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

A hypothetical crystal structure of this compound would likely exhibit the following features:

A planar or near-planar benzene (B151609) ring.

The carboxylic acid group may be slightly twisted out of the plane of the benzene ring.

The ethoxy group would have a specific conformation relative to the aromatic ring.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, would govern the crystal packing.

The precise crystallographic parameters, such as unit cell dimensions and space group, would be determined from the diffraction data.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of a molecule. It provides a graphical representation of the regions of close contact between neighboring molecules.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule is greater than that of all other molecules. The surface can be mapped with various properties, such as d_norm (a normalized contact distance), to highlight different types of intermolecular interactions. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or no significant contacts.

For a molecule like this compound, Hirshfeld surface analysis would be instrumental in understanding the nature and extent of various non-covalent interactions, including:

O···H hydrogen bonds: Arising from the carboxylic acid and nitro groups.

H···H contacts: Generally abundant on the molecular surface.

C···H interactions: Involving the aromatic and ethyl hydrogen atoms.

O···O contacts: Between the nitro and carboxyl groups of adjacent molecules.

π-π stacking: Interactions between the aromatic rings of neighboring molecules.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For example, a Hirshfeld surface analysis of 4-amino-3-nitrobenzoic acid, a related compound, revealed that O···H/H···O interactions were the most significant, contributing to 41.9% of the total intermolecular contacts. researchgate.net A similar analysis for this compound would provide valuable insights into its crystal packing and solid-state properties.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of a compound and for monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and polar compounds like this compound.

In HPLC, a solution of the sample is pumped through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each eluting component, producing a chromatogram. The purity of a sample can be determined by the area of the main peak relative to the total area of all peaks.

For purity assessment of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water, acetonitrile (B52724), and an acid like formic acid or acetic acid to suppress the ionization of the carboxylic acid group). The retention time of the compound would be characteristic under specific chromatographic conditions.

HPLC is also an invaluable tool for reaction monitoring. By taking small aliquots of a reaction mixture at different time intervals and analyzing them by HPLC, one can track the consumption of reactants and the formation of products. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and purity of the desired product, this compound.

The following table summarizes the key chromatographic parameters that would be considered for the analysis of this compound:

| Parameter | Description | Typical Conditions for this compound |

| Technique | The type of chromatography used. | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | The solid support inside the column. | Octadecylsilane (C18) bonded silica |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient or isocratic mixture of water with an organic modifier (e.g., acetonitrile or methanol) and an acid (e.g., 0.1% formic acid). |

| Detector | The device used to detect the analyte as it elutes from the column. | UV-Vis detector, typically set at a wavelength where the analyte has strong absorbance (e.g., around 254 nm). |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.5 - 1.5 mL/min |

| Column Temperature | The temperature of the column during the separation. | Ambient or slightly elevated (e.g., 30-40 °C) to improve peak shape and reproducibility. |

Despite a comprehensive search for scholarly articles, patents, and chemical supplier databases, no specific High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) methodologies for the analysis of "this compound" could be located.

The search yielded information on a variety of related nitrobenzoic acid derivatives, providing a general understanding of the analytical techniques used for this class of compounds. However, detailed experimental parameters, such as mobile phases, stationary phases, and detection wavelengths specific to this compound, are not available in the public domain within the scope of the conducted search.

Therefore, it is not possible to provide the detailed research findings and data tables for the "" section as requested in the article outline. Constructing such an article would require access to proprietary research data or the development and validation of new analytical methods for this specific compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Ethoxy-5-nitrobenzoic acid. These methods, rooted in quantum mechanics, provide insights into the distribution of electrons and the energies of molecular orbitals, which are key determinants of the molecule's chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations for this compound would typically be performed using a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to provide a detailed description of the electron density and its distribution across the molecule.

These studies reveal the locations of high and low electron density, which are critical for understanding the molecule's reactivity. For instance, the electron-withdrawing nature of the nitro group and the carboxylic acid group, coupled with the electron-donating effect of the ethoxy group, creates a complex electronic landscape across the aromatic ring. This distribution of electron density influences the molecule's electrostatic potential and its interactions with other chemical species. DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule's geometry.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily excited. For this compound, the presence of both electron-donating (ethoxy) and electron-withdrawing (nitro, carboxylic acid) groups is expected to influence the energies of the frontier orbitals and thus the magnitude of the energy gap.

Table 1: Theoretical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Natural Bonding Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. cam.ac.uk It provides a localized picture of the electron density in terms of atomic orbitals and the interactions between them. For this compound, NBO analysis can quantify the charge transfer interactions occurring within the molecule.

This analysis can reveal hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. These interactions contribute to the stability of the molecule. For example, NBO analysis can show the delocalization of lone pair electrons from the oxygen atoms of the ethoxy and nitro groups into the π-system of the benzene (B151609) ring. The magnitude of the stabilization energy (E(2)) associated with these interactions indicates their strength. aimspress.com

Table 2: Theoretical NBO Analysis of Intramolecular Charge Transfer in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O)ethoxy | π*(C-C)ring | 15.2 |

| π(C-C)ring | π*(N-O)nitro | 8.5 |

| LP(O)carbonyl | σ*(C-O)acid | 5.1 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the conformational flexibility and time-dependent behavior of this compound. These methods are essential for understanding how the molecule explores its potential energy surface and for predicting its spectroscopic properties.

Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) and determining their relative stabilities. The rotation around single bonds, particularly the C-O bond of the ethoxy group and the C-C bond connecting the carboxylic acid to the ring, gives rise to various conformers.

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. These theoretical spectra can aid in the assignment of experimental infrared and Raman bands to specific molecular motions, such as the stretching and bending of the nitro, carboxylic acid, and ethoxy groups. Similarly, theoretical calculations of NMR chemical shifts and coupling constants can help in the interpretation of experimental ¹H and ¹³C NMR spectra, providing a deeper understanding of the molecule's electronic environment. mdpi.com

Table 3: Theoretically Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3450 |

| Carboxylic Acid | C=O stretch | 1720 |

| Nitro Group | Asymmetric NO₂ stretch | 1530 |

| Nitro Group | Symmetric NO₂ stretch | 1350 |

| Ethoxy Group | C-O stretch | 1250 |

Intermolecular Interaction Analysis

The arrangement of molecules in a condensed phase is governed by a complex interplay of attractive and repulsive forces. For this compound, these interactions are dictated by its distinct functional groups: the carboxylic acid, the nitro group, and the ethoxy group.

Hydrogen bonds are among the strongest intermolecular forces and play a crucial role in determining the solid-state architecture and physicochemical properties of a compound. In this compound, the primary hydrogen bond donor is the hydroxyl group of the carboxylic acid, while the potential acceptors are the carbonyl oxygen of the carboxylic acid, the two oxygen atoms of the nitro group, and the ether oxygen of the ethoxy group.

Based on studies of structurally related nitrobenzoic acids, it is highly probable that this compound forms a centrosymmetric dimer via hydrogen bonds between the carboxylic acid moieties of two molecules. nih.gov This is a common and highly stable motif for carboxylic acids in the solid state. In this arrangement, the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of the second molecule, and vice versa, creating a characteristic R2(8) ring motif.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| Carboxylic acid (-OH) | Carboxylic acid (C=O) | Strong, intermolecular |

| Aromatic C-H | Nitro group (-NO2) | Weak, intermolecular |

| Aromatic C-H | Ethoxy group (-O-) | Weak, intermolecular |

| Aromatic C-H | Carboxylic acid (C=O) | Weak, intermolecular |

This table is predictive and based on the analysis of similar molecular structures.

In addition to the dominant hydrogen bonds, weaker non-covalent interactions are critical in defining the finer details of the molecular packing. libretexts.orgwikipedia.org For this compound, these include:

Dipole-Dipole Interactions: The nitro group and the carboxylic acid group introduce significant dipole moments into the molecule. The alignment of these dipoles in the crystal lattice will contribute to the intermolecular forces.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) could be employed to precisely characterize and quantify these weak interactions by analyzing the electron density distribution. nih.gov

Theoretical Structure-Activity Relationship (SAR) Studies in Ligand Design Frameworks

The this compound scaffold presents several key features that can be systematically modified to probe interactions with a biological target:

The Benzoic Acid Moiety: The carboxylic acid group can act as a hydrogen bond donor and acceptor, and at physiological pH, it will be deprotonated to a carboxylate, which can form strong ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein binding pocket.

The Nitro Group: This strong electron-withdrawing group influences the electronic properties of the aromatic ring and can act as a hydrogen bond acceptor. Its presence and position are critical for molecular recognition. In some contexts, nitroaromatic compounds have been associated with toxicity, which is an important consideration in drug design. researchgate.netnih.gov

The Ethoxy Group: This group provides a degree of lipophilicity and can engage in hydrophobic and van der Waals interactions within a binding site. The ethyl chain offers conformational flexibility, which can be advantageous for fitting into a binding pocket.

A theoretical SAR study would involve creating a library of virtual analogs of this compound and evaluating their predicted binding affinity to a specific target using computational docking and scoring methods.

Table 2: Theoretical Modifications of this compound for SAR Studies

| Position of Modification | Type of Modification | Potential Impact on Activity |

| Ethoxy group (C2) | Varying alkyl chain length (e.g., methoxy (B1213986), propoxy) | Probing the size and hydrophobicity of the binding pocket. |

| Ethoxy group (C2) | Replacement with other functional groups (e.g., -OH, -NH2) | Altering hydrogen bonding capabilities and polarity. |

| Nitro group (C5) | Shifting to other positions (e.g., C3, C4) | Investigating the importance of the substitution pattern for target recognition. |

| Nitro group (C5) | Replacement with other electron-withdrawing groups (e.g., -CN, -CF3) | Modulating electronic properties and hydrogen bonding potential. |

| Aromatic Ring | Introduction of additional substituents | Exploring further interactions with the target. |

This table outlines hypothetical modifications for the purpose of a theoretical SAR investigation.

By systematically analyzing the predicted activities of these virtual compounds, a pharmacophore model could be developed. This model would define the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of more potent and selective ligands. azolifesciences.comresearchgate.net

Applications in Chemical Research and Materials Science

Role as a Key Intermediate in Complex Organic Molecule Synthesis

In the realm of organic chemistry, 2-Ethoxy-5-nitrobenzoic acid serves as a crucial building block for the creation of more intricate molecular architectures. The presence of multiple functional groups on the aromatic ring allows for a variety of chemical transformations, making it a versatile precursor for a range of specialized compounds.

Precursor in Pharmaceutical Building Block Synthesis

Nitrobenzoic acids and their derivatives are important intermediates in the pharmaceutical industry. For instance, 4-Nitrobenzoic acid is a known precursor in the synthesis of the anesthetic procaine and folic acid. Similarly, 2-Amino-5-nitrobenzoic acid is a critical starting material for certain angiotensin II receptor blockers and is utilized in the manufacturing of quinoline-based antimalarial drugs. The structural characteristics of this compound suggest its potential as a precursor for novel pharmaceutical agents. The ethoxy and nitro groups can be chemically modified to introduce different functionalities, thereby allowing for the synthesis of a diverse library of compounds for drug discovery programs. The synthesis of 2-Ethoxy-5-(4-pyrimidinyl)benzoic acid is an example of how this compound can be elaborated into more complex heterocyclic systems, which are common scaffolds in medicinal chemistry. sigmaaldrich.com

Application in Dye and Pigment Intermediate Synthesis

Nitroaromatic compounds have a long history of use as intermediates in the synthesis of dyes and pigments. researchgate.netnih.govnih.gov The nitro group can be readily reduced to an amino group, which is a key step in the production of azo dyes. Azo dyes, characterized by the -N=N- linkage, constitute a large and important class of coloring agents. ekb.eg Research on compounds with similar structures, such as 2-methoxy-5-nitroaniline, has demonstrated their utility in synthesizing monoazo and disazo disperse dyes for polyester and nylon fibers. scialert.netorientjchem.org Given this precedent, this compound is a valuable intermediate for the synthesis of a variety of dyes. The presence of the carboxylic acid group can also be exploited to create dyes with specific solubility properties or to act as a point of attachment to other molecules.

Development and Exploration of Advanced Materials

The unique electronic and structural properties of this compound and its derivatives make them interesting candidates for the development of advanced materials with novel functionalities.

Non-Linear Optical (NLO) Material Development

Organic molecules with electron-donating and electron-withdrawing groups on an aromatic ring can exhibit significant non-linear optical (NLO) properties. These materials have applications in optoelectronics, including frequency conversion and optical switching. The nitro group is a strong electron-withdrawing group, and the ethoxy group is an electron-donating group. This "push-pull" arrangement in this compound suggests its potential for NLO applications. Studies on similar molecules, such as 2,4,5-Trimethoxy-4'-nitrochalcone, have demonstrated that the presence of nitro and alkoxy groups can lead to significant third-order NLO properties. bohrium.com The investigation of this compound and its derivatives could lead to the development of new organic NLO materials.

| NLO Property | Origin | Potential Application |

| Second Harmonic Generation (SHG) | Asymmetric charge distribution | Frequency doubling in lasers |

| Third-Order Susceptibility (χ(3)) | Delocalized π-electron systems | Optical switching, data storage |

Application in Polymer and Coating Research

Nitroaromatic compounds can also serve as monomers or modifiers in polymer science. For example, the reduction of nitrobenzoic acids to their corresponding aminobenzoic acids provides monomers for the synthesis of high-performance polymers. These resulting polymers can exhibit high thermal stability and are suitable for applications in fibers and films. google.com The incorporation of this compound into polymer chains could impart specific properties to the resulting material, such as altered solubility, thermal stability, or optical characteristics. In the field of coatings, derivatives of benzoic acid can be used to modify resins and act as corrosion inhibitors. researchgate.net

Enzyme Inhibition Studies (as a research methodology for target interaction)

Benzoic acid derivatives are a well-established class of molecules for studying enzyme-ligand interactions and for the development of enzyme inhibitors. The specific substitutions on the benzoic acid ring play a crucial role in determining the potency and selectivity of inhibition.

Nitrobenzoic acid derivatives have been investigated as inhibitors of various enzymes. For example, 4-nitrobenzoic acid has been shown to be a competitive inhibitor of coenzyme Q biosynthesis. researchgate.net Furthermore, a nitroalkene derivative of benzoic acid has been studied for its ability to inhibit NF-κB, a key protein complex in inflammatory responses. nih.gov Studies on a series of benzoic acid derivatives have also revealed their inhibitory potential against tyrosinase, an enzyme involved in melanin biosynthesis. researchgate.net

The use of this compound in such studies allows researchers to probe the active site of an enzyme and understand the specific interactions that lead to inhibition. The ethoxy and nitro groups provide specific steric and electronic features that can be varied to optimize binding to the target enzyme. These studies are fundamental to the rational design of new therapeutic agents.

| Enzyme Target | Inhibitor Class | Significance of Inhibition |

| Coenzyme Q Biosynthesis Enzymes | 4-Nitrobenzoic acid | Study of mitochondrial function and related diseases. researchgate.net |

| NF-κB | Nitroalkene benzoic acid derivative | Development of anti-inflammatory drugs. nih.gov |

| Tyrosinase | Benzoic acid derivatives | Development of agents for hyperpigmentation disorders. researchgate.net |

Coordination Chemistry and Metal Ligand Design

In the field of coordination chemistry, substituted benzoic acids are widely utilized as ligands for the construction of metal-organic frameworks (MOFs) and other coordination complexes. The functionality of this compound as a ligand would be primarily dictated by its carboxylate group, which can coordinate to metal ions in various modes.

Formation of Metal Complexes

The deprotonated form of this compound, 2-ethoxy-5-nitrobenzoate, would act as the coordinating ligand. The carboxylate group (-COO⁻) can bind to metal centers in several ways, including monodentate, bidentate chelating, or bidentate bridging fashions. The presence of the ethoxy (-OCH₂CH₃) and nitro (-NO₂) groups can influence the electronic properties and steric hindrance of the ligand, which in turn affects the geometry and stability of the resulting metal complexes.

For instance, research on analogous molecules like 3-nitro-4-(pyridin-4-yl)benzoic acid has shown the formation of diverse metal-organic frameworks with different metal ions such as Cadmium(II) and Nickel(II). nih.gov The specific coordination environment around the metal ion is determined by the ligand's structure and the reaction conditions. In the case of 2-ethoxy-5-nitrobenzoate, the ethoxy group might influence the solubility of the ligand and the final structure of the complex, while the electron-withdrawing nature of the nitro group would affect the acidity of the carboxylic acid and the strength of the metal-ligand bond.

Table 1: Potential Coordination Modes of 2-Ethoxy-5-nitrobenzoate

| Coordination Mode | Description |

| Monodentate | The carboxylate group binds to a single metal ion through one of its oxygen atoms. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring. |

| Bidentate Bridging | The carboxylate group links two different metal ions. |

This table is illustrative of common coordination modes for carboxylate ligands and is not based on specific experimental data for this compound.

Luminescent Material Research

Substituted aromatic carboxylic acids are often employed as "antenna" ligands in the design of luminescent materials, particularly with lanthanide ions like Europium(III) and Terbium(III). The organic ligand absorbs ultraviolet light and transfers the energy to the metal ion, which then emits light at its characteristic wavelengths.

The efficiency of this energy transfer process is crucial for the brightness of the resulting luminescent material. The electronic nature of the substituents on the benzoic acid ring plays a critical role. The nitro group (-NO₂) is generally an electron-withdrawing group and can sometimes quench luminescence by providing non-radiative decay pathways for the excited state energy. However, studies on europium nitrobenzoates have shown that the presence of other substituents, such as a hydroxyl group, can counteract this effect and even enhance luminescence intensity. doi.org

Table 2: Potential Photophysical Properties of a Lanthanide Complex with 2-Ethoxy-5-nitrobenzoate

| Property | Potential Characteristic |

| Excitation Wavelength | Likely in the UV region, corresponding to the ligand's absorption. |

| Emission Wavelength | Dependent on the lanthanide ion (e.g., red for Eu³⁺, green for Tb³⁺). |

| Luminescence Quantum Yield | Highly dependent on the efficiency of energy transfer from the ligand to the metal ion. |

| Luminescence Lifetime | Typically in the microsecond to millisecond range for lanthanide complexes. |

This table presents potential properties based on general principles of lanthanide luminescence and is not derived from experimental data for this compound complexes.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Reaction Pathways

While classical methods for the synthesis of nitroaromatic compounds are well-established, there is a continuous drive to develop more efficient, selective, and environmentally benign synthetic routes. Future research in this area for 2-Ethoxy-5-nitrobenzoic acid could focus on several promising avenues.

One potential route for investigation is the direct ethoxylation of 2-hydroxy-5-nitrobenzoic acid. This approach would require the selective alkylation of the hydroxyl group in the presence of the carboxylic acid and nitro functionalities. Research could focus on optimizing reaction conditions, such as the choice of ethoxylating agent, base, and solvent, to maximize yield and minimize side reactions. A related synthetic strategy could involve the nitration of 2-ethoxybenzoic acid. However, controlling the regioselectivity of the nitration to favor the formation of the 5-nitro isomer over other potential isomers would be a key challenge. Systematic studies of various nitrating agents and reaction conditions would be necessary to achieve high selectivity.

Another innovative approach could be the development of one-pot syntheses from more readily available starting materials. For instance, a multi-component reaction involving a suitably substituted phenol, an ethylating agent, and a nitrating agent could potentially streamline the synthesis. The development of catalytic systems, such as those based on transition metals or organocatalysts, could also lead to more efficient and sustainable synthetic methods.

A synthesis for a related compound, 4-amino-2-ethoxy-5-nitrobenzoic acid, involves the hydrolysis of the corresponding methyl ester using sodium hydroxide (B78521). prepchem.com This suggests that esterification and subsequent hydrolysis could be a viable final step in a multi-step synthesis of this compound, starting from a precursor with a different functional group at the 4-position.

The table below outlines potential novel synthetic routes that warrant further investigation.

| Starting Material | Reagents and Conditions | Potential Advantages | Key Challenges |

| 2-Hydroxy-5-nitrobenzoic acid | Diethyl sulfate, K2CO3, Acetone | Readily available starting material. | Selective ethoxylation of the phenolic hydroxyl group. |

| 2-Ethoxybenzoic acid | HNO3, H2SO4 | Potentially a direct route. | Controlling regioselectivity to obtain the 5-nitro isomer. |

| Substituted Benzene (B151609) Derivative | Multi-component reaction | Increased efficiency and atom economy. | Development of a suitable catalytic system and optimization of reaction conditions. |

Investigation of Undiscovered Reactivity Patterns

The interplay of the ethoxy, nitro, and carboxylic acid groups on the aromatic ring of this compound suggests a rich and complex reactivity profile that is yet to be fully explored. The electron-donating ethoxy group and the electron-withdrawing nitro and carboxylic acid groups create a unique electronic environment that could lead to novel and selective transformations.

Future research should systematically investigate the reactivity of each functional group and the molecule as a whole. For instance, the selective reduction of the nitro group to an amine, without affecting the carboxylic acid or ethoxy group, would be a valuable transformation for the synthesis of novel derivatives. A variety of reducing agents and conditions could be screened to achieve this selectivity.

The carboxylic acid group offers opportunities for various derivatization reactions, such as esterification, amidation, and conversion to an acyl chloride. The reactivity of these derivatives could then be explored. For example, the synthesis of amide derivatives could lead to compounds with interesting biological or material properties.

Furthermore, the aromatic ring itself could be a site for further functionalization. Nucleophilic aromatic substitution (SNAr) reactions, targeting the displacement of the nitro group or other potential leaving groups, could be investigated. The activating effect of the nitro group and the directing effects of the other substituents would play a crucial role in the outcome of such reactions. The versatile reactivity of nitro compounds, which arises from the diverse properties of the nitro group, suggests that many novel reactions could be discovered. mdpi.com

The following table summarizes potential areas for the investigation of new reactivity patterns.

| Reaction Type | Potential Reagents | Expected Product | Research Focus |

| Selective Nitro Reduction | Fe/HCl, SnCl2/HCl, Catalytic Hydrogenation | 2-Ethoxy-5-aminobenzoic acid | Achieving high selectivity for the nitro group reduction. |

| Carboxylic Acid Derivatization | SOCl2, Various alcohols and amines | Esters, Amides, Acyl chloride | Exploring the reactivity of the resulting derivatives. |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, amines) | Substitution products of the nitro group | Investigating the regioselectivity and scope of the reaction. |

Integration of Advanced Computational Predictions with Experimental Validation

The use of computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and spectroscopic data. rsc.orgmit.edu For this compound, a systematic computational study could provide valuable insights into its structure, electronics, and reactivity, guiding future experimental work.

Density Functional Theory (DFT) calculations could be employed to determine the optimized geometry, electronic structure, and vibrational frequencies of the molecule. These calculations could also be used to predict key properties such as the acidity of the carboxylic acid, the electron density distribution on the aromatic ring, and the energies of the frontier molecular orbitals (HOMO and LUMO). These theoretical predictions can then be compared with experimental data obtained from techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy to validate the computational models. nih.gov

Furthermore, computational methods can be used to model potential reaction pathways and predict the activation energies and transition state structures for various transformations. nih.gov This can help in understanding the underlying mechanisms of known reactions and in predicting the feasibility of novel, yet-to-be-discovered reactions. For example, computational modeling could be used to predict the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions on the this compound scaffold.

The integration of computational predictions with experimental validation offers a powerful synergistic approach to accelerate the discovery and development of new chemistry related to this compound. researchgate.net

| Computational Method | Predicted Property | Experimental Validation Technique | Potential Impact |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, pKa | X-ray crystallography, NMR, IR, Potentiometric titration | Fundamental understanding of molecular properties. |

| Transition State Theory | Reaction mechanisms, activation energies | Kinetic studies, product analysis | Guiding the design of new reactions and optimization of conditions. |

| Molecular Docking (if relevant) | Binding affinity to biological targets | In vitro biological assays | Exploring potential applications in medicinal chemistry. |

Development of Sustainable and Scalable Production Methods for Research Purposes

As research into the properties and applications of this compound progresses, the need for sustainable and scalable methods for its production for research quantities will become increasingly important. Traditional synthetic methods often rely on harsh reagents, generate significant waste, and may not be easily scalable. researchgate.net

Future research in this area should focus on the principles of green chemistry to develop more environmentally friendly synthetic protocols. This could involve the use of greener solvents, such as water or bio-based solvents, and the development of catalytic methods that minimize the use of stoichiometric reagents. researchgate.net The use of flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, can offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of nitroaromatic compounds. rsc.org

The development of a robust and scalable synthesis would facilitate further research by ensuring a reliable supply of the compound. This would also be a crucial step towards any potential future applications that may require larger quantities of the material. A life cycle assessment of any newly developed synthetic route would be beneficial to quantify its environmental impact compared to existing methods.

| Approach | Key Features | Potential Benefits |

| Green Chemistry | Use of renewable feedstocks, safer solvents, and catalytic methods. | Reduced environmental impact, improved safety. |

| Flow Chemistry | Continuous processing, precise control of reaction parameters. | Enhanced safety, improved yield and purity, easier scalability. rsc.org |

| Process Optimization | Statistical design of experiments (DoE) to optimize reaction conditions. | Increased efficiency, reduced costs. |

Comparative Studies with Related Isomers and Derivatives in Academic Contexts

A comprehensive understanding of the structure-property relationships of this compound can be gained through comparative studies with its isomers and other related derivatives. Such studies are fundamental in academic research to elucidate the effects of substituent position and nature on the chemical and physical properties of molecules.

Systematic studies comparing the properties of this compound with other ethoxy-nitrobenzoic acid isomers, such as 2-ethoxy-3-nitrobenzoic acid or 4-ethoxy-3-nitrobenzoic acid, would be highly informative. These studies could compare properties such as melting point, solubility, acidity (pKa), and spectroscopic characteristics (NMR, IR, UV-Vis). Such data would provide valuable insights into how the relative positions of the functional groups influence intermolecular interactions and electronic properties.

Furthermore, a comparative analysis of the reactivity of these isomers in various chemical reactions would be of great interest. For example, comparing the rates and outcomes of the reduction of the nitro group or the esterification of the carboxylic acid for different isomers would reveal the electronic and steric effects of the substituent positioning.

These comparative studies would not only contribute to the fundamental understanding of organic chemistry principles but could also guide the design of new molecules with specific desired properties based on the learnings from the structure-activity relationships of this class of compounds.

| Isomer/Derivative | Property to Compare | Rationale |

| Other ethoxy-nitrobenzoic acid isomers | pKa, melting point, solubility, reactivity | To understand the influence of substituent position on physical and chemical properties. |

| 2-Methoxy-5-nitrobenzoic acid | Reactivity, electronic properties | To investigate the effect of changing the alkoxy group from methoxy (B1213986) to ethoxy. |

| 2-Ethoxy-5-aminobenzoic acid | Spectroscopic properties, potential for further reactions | To characterize the product of nitro group reduction and explore its synthetic utility. |

Q & A

Q. What are the common synthetic routes for 2-Ethoxy-5-nitrobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves nitration of 2-ethoxybenzoic acid. Key steps include:

- Nitration : Use mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts .

- Ethoxy Group Stability : Ensure the ethoxy group remains intact by avoiding strong oxidizing agents during nitration.

- Purification : Recrystallization from ethanol or chloroform (common solvents for nitrobenzoic acids) improves purity .

- Optimization : Monitor reaction progress via TLC or HPLC, and adjust stoichiometry to favor mono-nitration .

Table 1 : Example Reaction Conditions for Nitration

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| HNO₃ Concentration | 65–70% | Balances reactivity/safety |

| Reaction Time | 2–4 hours | Monitored by TLC |

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic proton signals between δ 8.0–8.5 ppm (para-nitro group) and δ 4.0–4.5 ppm (ethoxy -OCH₂CH₃) .

- ¹³C NMR : Carboxylic acid carbon (~170 ppm), nitro-substituted carbons (~150 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 225 (C₉H₉NO₅), with fragmentation patterns confirming nitro and ethoxy groups .

- X-ray Crystallography : Use SHELXL for refinement. Key parameters:

- R-factor : Aim for <5% with high-resolution data (<1.0 Å).

- Twinned Data : Employ SHELXL’s TWIN command for handling crystal twinning .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .

- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition into toxic gases (NOₓ, CO) .

- Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered structures) be resolved during refinement?

- Methodological Answer :

- Disorder Modeling : In SHELXL, use PART and FREE commands to refine disordered ethoxy or nitro groups .

- High-Resolution Data : Collect data at synchrotron sources (≤0.8 Å) to resolve ambiguities.

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Table 2 : SHELXL Refinement Parameters for Disordered Structures

| Parameter | Setting | Purpose |

|---|---|---|

| TWIN | BASF command | Corrects twinning artifacts |

| PART | 0.5 occupancy | Models partial disorder |

| ISOR | 0.01 restraints | Limits atomic displacement |

Q. What methodological considerations are critical for achieving regioselectivity in nitration reactions?

- Methodological Answer :